molecular formula Cl2H12N4O9 B14711897 Hydrazine;perchloric acid;hydrate CAS No. 13762-65-7

Hydrazine;perchloric acid;hydrate

Cat. No.: B14711897
CAS No.: 13762-65-7
M. Wt: 283.02 g/mol
InChI Key: SGVOAQZJJYKIAP-UHFFFAOYSA-N
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Description

Properties

CAS No.

13762-65-7

Molecular Formula

Cl2H12N4O9

Molecular Weight

283.02 g/mol

IUPAC Name

hydrazine;perchloric acid;hydrate

InChI

InChI=1S/2ClHO4.2H4N2.H2O/c2*2-1(3,4)5;2*1-2;/h2*(H,2,3,4,5);2*1-2H2;1H2

InChI Key

SGVOAQZJJYKIAP-UHFFFAOYSA-N

Canonical SMILES

NN.NN.O.OCl(=O)(=O)=O.OCl(=O)(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine;perchloric acid;hydrate can be synthesized through various methods. One common approach involves the reaction of hydrazine hydrate with perchloric acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the desired purity and stability of the compound .

Mechanism of Action

The mechanism of action of hydrazine;perchloric acid;hydrate involves its reactivity as both an oxidizing and reducing agent. Hydrazine can donate electrons to reduce metal ions or accept electrons to undergo oxidation. The molecular targets and pathways involved include interactions with carbonyl compounds to form hydrazones and the reduction of metal ions to their elemental forms .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Decomposition Temp (°C) Key Applications
Hydrazine N₂H₄ 113.5 110 (exothermic) Rocket fuel, pharmaceuticals
Perchloric Acid HClO₄ ~203 (under vacuum) 150 (explosive) Analytical chemistry
Hydrazine Hydrate N₂H₄·H₂O 120 (dehydration) 160 Pesticides, plastics
Phenylhydrazine HCl C₆H₈N₂·HCl 243 200 Dye synthesis
Ammonium Perchlorate NH₄ClO₄ N/A (sublimes) 240 Solid propellants

Table 2: Reactivity Comparison

Compound Reducing Power Oxidizing Power Stability in Air
Hydrazine High Low Low (flammable)
Perchloric Acid Low Very High Low (hygroscopic)
Hydrazine Perchlorate Moderate High Moderate
Piperazine Dihydrochloride Low Low High

Research Findings

  • Hydrazine Hydrate in Synthesis : Efficient in forming chromene derivatives via one-pot reactions, offering higher yields than anhydrous hydrazine .
  • Perchloric Acid Controversies : Boiling point discrepancies (203°C vs. decomposition under ambient pressure) highlight its instability as a pure compound .
  • Hydrazine Perchlorate : Research suggests it may replace ammonium perchlorate in propellants due to higher specific impulse, but sensitivity remains a challenge .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hydrazinium perchlorate hydrates (e.g., monohydrate vs. hemihydrate)?

  • Methodology :

  • Direct Neutralization : Mix pre-cooled (5°C) 20% hydrazine solution with 20% perchloric acid in a 1:1 molar ratio. Maintain a slight excess of hydrazine to avoid residual acid, which complicates crystallization .

  • Alternative Synthesis : React ammonium perchlorate with hydrazine hydrate. For the hemihydrate (N₂H₅ClO₄·0.5H₂O), crystallize at 60.5°C under controlled humidity; for the monohydrate (N₂H₅ClO₄·H₂O), use slow evaporation at room temperature .

  • Key Data : Equilibrium dissociation pressure for the hemihydrate:
    logPmmHg=3047.6/T+10.98\log P_{\text{mmHg}} = -3047.6/T + 10.98

     (valid ≤60.5°C) <span data-key="25" class="reference-num" data-pages="undefined">1</span>.  
    

Q. How can researchers characterize the purity of hydrazinium perchlorate hydrates?

  • Analytical Techniques :
    • Thermogravimetric Analysis (TGA) : Measure weight loss during dehydration (e.g., hemihydrate loses 0.5 H₂O at \sim100°C) and decomposition (anhydrous salt decomposes above 150°C) .
    • X-ray Diffraction (XRD) : Compare lattice parameters to known structures (e.g., N₂H₅ClO₄·H₂O has a monoclinic lattice) .
    • Titration : Use glacial acetic acid traps to quantify hydrazine diffusion in permeability studies, followed by titration with perchloric acid .

Q. What safety precautions are critical when handling perchloric acid in hydrazine reactions?

  • Guidelines :
    • Use ≤70% perchloric acid to minimize explosion risks. Concentrated acid (>70%) reacts violently with organic matter .
    • Conduct reactions in fume hoods with blast shields. Avoid dehydration steps (e.g., using P₂O₅) without inert gas purging to prevent explosive nitronium perchlorate formation .

Advanced Research Questions

Q. How do thermal decomposition pathways differ between anhydrous hydrazinium perchlorate and its hydrates?

  • Mechanistic Insights :
    • Anhydrous N₂H₅ClO₄ : Decomposes exothermically above 150°C, producing NH₄ClO₄, N₂, H₂, and H₂O. Activation energy: \sim19 kcal/mol .
    • Hydrated Forms : Hemihydrate decomposition occurs in two stages: dehydration (100–120°C) followed by salt decomposition. Dehydration kinetics follow zero-order dependence on hydrazine .
  • Contradictions : Some studies report dichlorodinitromethane as a byproduct in perchloric acid digestions, posing explosion risks during distillation .

Q. What catalytic strategies improve hydrogen yield from hydrazine hydrate decomposition?

  • Experimental Design :
    • Catalyst Selection : Use Ni-Ir/CeO₂ or carbon-supported carbides (synthesized via microwave-assisted methods) for >95% H₂ selectivity. Optimize metal loading (e.g., 20 wt% Ni) .
    • Phase Considerations : Gas-phase decomposition avoids solvent interference but requires high-temperature reactors (>300°C) .
  • Data Analysis : Monitor H₂/N₂ ratios via gas chromatography. Kinetic models suggest rate-determining N–N bond cleavage .

Q. How can ion-pairing HPLC be optimized for analyzing perchloric acid cell extracts?

  • Method Development :
    • Column : Alltima C-18 (250 × 4.6 mm, 5 µm) with tetrabutylammonium hydroxide (10 mM) and KH₂PO₄ (10 mM) in buffer A (pH 7.0). Gradient elute with buffer B (30% methanol, pH 5.5) .
    • Detection : UV at 254 nm for nucleotides (ATP, GTP) and 280 nm for deoxynucleotides (dATP, dCTP).
  • Validation : Achieve linearity (R² >0.999) for 38 metabolites, including cAMP and NAD⁺, with LODs <0.1 µM .

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